molecular formula C17H15Cl2NO B1292941 2'-Azetidinomethyl-3,5-dichlorobenzophenone CAS No. 898755-29-8

2'-Azetidinomethyl-3,5-dichlorobenzophenone

Cat. No. B1292941
M. Wt: 320.2 g/mol
InChI Key: DPRZHRWOIIWESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azetidin-2-one derivatives typically involves the reaction of Schiff bases with chloroacetyl chloride in the presence of triethylamine. For instance, the synthesis of N-3-chloro-4-[2'-hydroxy-5'-(phenylazo)phenyl]azetidin-2-ones was achieved by reacting imine derivatives with ketenes generated from chloroacetyl chloride and triethylamine in 1,4-dioxane . Similarly, other derivatives were synthesized from Schiff bases of 5-phenyltetrazole, followed by cyclocondensation with chloroacetyl chloride . These methods highlight the versatility of azetidin-2-ones synthesis, allowing for the introduction of various substituents on the azetidinone nucleus.

Molecular Structure Analysis

The molecular structure of azetidin-2-one derivatives is crucial for their biological activity. X-ray crystallography studies have been used to determine the importance of the torsional angle between phenyl rings in the azetidin-2-one derivatives, which affects their antiproliferative activity . The trans configuration between the 3-phenoxy and 4-phenyl rings has been found to be generally optimal for potent antiproliferative activity .

Chemical Reactions Analysis

Azetidin-2-one derivatives undergo various chemical reactions that are essential for their biological activity. For example, the interaction of these compounds at the colchicine-binding site on β-tubulin is a critical reaction that disrupts microtubule structure and inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-one derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting their bioavailability and therapeutic potential. For instance, the synthesis of prodrugs, such as phosphate and amino acid prodrugs, has been explored to improve the potency and clinical development prospects of these compounds .

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-14-8-13(9-15(19)10-14)17(21)16-5-2-1-4-12(16)11-20-6-3-7-20/h1-2,4-5,8-10H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRZHRWOIIWESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643728
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Azetidinomethyl-3,5-dichlorobenzophenone

CAS RN

898755-29-8
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](3,5-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.